

## An In-depth Technical Guide to Sangivamycin: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Sangivamycin |           |
| Cat. No.:            | B1680759     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Sangivamycin**, a pyrrolopyrimidine nucleoside analog originally isolated from Streptomyces rimosus, has garnered significant attention for its potent biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanisms of action of **Sangivamycin**. It details its role as a potent inhibitor of Protein Kinase C (PKC) and its impact on critical cellular signaling pathways, including the Erk and Akt pathways, leading to its anti-cancer and antiviral effects.[1][2] This document also furnishes detailed experimental protocols for key assays relevant to the study of **Sangivamycin**, intended to serve as a valuable resource for researchers in drug discovery and development.

### **Chemical Structure and Identifiers**

**Sangivamycin** is a structural analog of adenosine.[2]

- IUPAC Name: 4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide[1][3]
- CAS Number: 18417-89-5[1][3]



- Molecular Formula: C12H15N5O5[1][3]
- SMILES: C1=C(C2=C(N=CN=C2N1[C@H]3--INVALID-LINK--CO)O">C@@HO)N)C(=O)N[3]

## **Physicochemical Properties**

A summary of the key physicochemical properties of **Sangivamycin** is presented in Table 1.

| Property                        | Value                                                                                            | Reference |
|---------------------------------|--------------------------------------------------------------------------------------------------|-----------|
| Molecular Weight                | 309.28 g/mol                                                                                     | [3]       |
| Appearance                      | Solid                                                                                            | [4]       |
| Solubility                      |                                                                                                  |           |
| Acetonitrile                    | 0.1-1 mg/mL (Slightly Soluble)                                                                   | [4]       |
| DMSO                            | 0.1-1 mg/mL (Slightly Soluble)                                                                   | [4]       |
| Water                           | 0.1-1 mg/mL (Slightly Soluble)                                                                   | [4]       |
| Phosphate-Buffered Saline (PBS) | Soluble up to 500 μM                                                                             | [5]       |
| Storage                         | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | [6]       |

## **Spectral Data**

- ¹H NMR: A proton NMR spectrum for Sangivamycin is available and can be accessed for detailed chemical shift and coupling constant information.[7]
- IR and UV-Vis: While specific spectral data with peak interpretations are not readily available
  in the searched literature, the molecular structure suggests characteristic absorption bands
  corresponding to its functional groups.

## **Mechanism of Action and Signaling Pathways**



**Sangivamycin** exerts its biological effects through multiple mechanisms, primarily by acting as a competitive inhibitor of ATP at the catalytic domain of protein kinases.

### Inhibition of Protein Kinase C (PKC)

**Sangivamycin** is a potent inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in cellular signaling, proliferation, and apoptosis.[1]

## **Modulation of Erk and Akt Signaling**

Studies have demonstrated that **Sangivamycin** can suppress the phosphorylation of both Erk1/2 and Akt, key components of signaling pathways that are often dysregulated in cancer and promote cell survival and proliferation.[2] By inhibiting these pathways, **Sangivamycin** can induce apoptosis.[2]

### **Inhibition of DNA and RNA Synthesis**

**Sangivamycin** has been shown to inhibit the synthesis of both DNA and RNA, contributing to its cytotoxic effects against cancer cells.[8]

### **Antiviral Activity**

**Sangivamycin** exhibits broad-spectrum antiviral activity. In the context of SARS-CoV-2, it is incorporated into the viral RNA, leading to the suppression of viral replication.[5][9]

The following diagram illustrates the key signaling pathways modulated by **Sangivamycin**.





Click to download full resolution via product page

Caption: Key signaling pathways modulated by Sangivamycin.



## **Experimental Protocols**

This section provides detailed methodologies for key experiments involving **Sangivamycin**.

### In Vitro Anti-SARS-CoV-2 Activity Assay

This protocol is adapted from studies evaluating the antiviral efficacy of **Sangivamycin** against SARS-CoV-2.[5]

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **Sangivamycin** against SARS-CoV-2 in cell culture.

### Materials:

- Vero E6, Caco-2, or Calu-3 cells
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- SARS-CoV-2 viral stock
- Sangivamycin stock solution (in DMSO)
- CellTiter-Glo Luminescent Cell Viability Assay kit
- 96-well plates

### Procedure:

- Seed Vero E6, Caco-2, or Calu-3 cells in 96-well plates and incubate until they reach the desired confluency.
- Prepare serial dilutions of Sangivamycin in culture medium.
- Pre-treat the cells with the diluted **Sangivamycin** for a specified period (e.g., 1 hour).
- Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI) (e.g., MOI = 0.5 for Caco-2, MOI = 2 for Calu-3).[5]







- Incubate the infected plates for a designated time (e.g., 96 hours for Caco-2, 72 hours for Calu-3).[5]
- Assess cell viability using the CellTiter-Glo assay according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percentage of inhibition and cytotoxicity relative to untreated controls to determine the IC50.

The following diagram outlines the workflow for the anti-SARS-CoV-2 activity assay.





Click to download full resolution via product page

Caption: Workflow for in vitro anti-SARS-CoV-2 activity assay.



# In Vivo Anticancer Activity in an Orthotopic Pancreatic Ductal Adenocarcinoma (PDA) Mouse Model

This protocol is based on a study investigating the in vivo efficacy of **Sangivamycin** against pancreatic tumors.[10]

Objective: To evaluate the effect of **Sangivamycin** on tumor growth in a mouse model of pancreatic cancer.

### Materials:

- Immunocompromised mice (e.g., SCID mice)
- Pancreatic cancer cells (e.g., NCI-H929)
- Matrigel
- Sangivamycin solution (in a vehicle of saline with 5% DMSO, 15% Cremophor EL, and 5% glucose)[10]
- Calipers for tumor measurement

### Procedure:

- Subcutaneously inject a suspension of pancreatic cancer cells mixed with Matrigel into the flank of the mice.[11]
- Allow tumors to grow to a palpable size (e.g., 300-400 mm³).[11]
- Randomize mice into treatment and control groups.
- Administer **Sangivamycin** (e.g., 1.6 mg/kg body weight) or vehicle control via intraperitoneal (IP) injection every 2 days.[10]
- Monitor tumor volume by caliper measurements at regular intervals.
- Monitor the body weight of the mice throughout the study.

## Foundational & Exploratory





- At the end of the study (e.g., day 44), sacrifice the mice and excise the tumors.[10]
- Measure the final tumor weight and volume.
- Perform histological and immunohistochemical analyses on the tumors to assess cell proliferation (e.g., Ki67 staining) and apoptosis (e.g., cleaved caspase-3 staining).[10]

The logical relationship for the in vivo anticancer study is depicted below.





Click to download full resolution via product page

Caption: Logical workflow of the in vivo anticancer study.

## Inhibition of RNA, DNA, and Protein Synthesis Assay



This protocol is derived from a study comparing the activity of **Sangivamycin** with other nucleoside analogs.[8]

Objective: To measure the inhibitory effect of **Sangivamycin** on the synthesis of RNA, DNA, and protein in cancer cells.

### Materials:

- Cancer cell line (e.g., MCF7)
- · Culture medium
- Sangivamycin
- [3H]uridine, [3H]thymidine, and [14C]leucine
- Scintillation counter

### Procedure:

- Seed cells in appropriate culture plates.
- Treat the cells with various concentrations of Sangivamycin (e.g., 1 μM) for different time points (e.g., 3 and 6 hours).[8]
- During the last hour of treatment, add the respective radiolabeled precursor to the culture medium:
  - For RNA synthesis: [3H]uridine
  - For DNA synthesis: [<sup>3</sup>H]thymidine
  - For protein synthesis: [14C]leucine
- After incubation, wash the cells to remove unincorporated radiolabel.
- Lyse the cells and precipitate the macromolecules (RNA, DNA, or protein).
- Measure the amount of incorporated radioactivity using a scintillation counter.



Express the results as a percentage of the control (untreated cells).

### Conclusion

**Sangivamycin** is a promising therapeutic agent with well-defined anti-cancer and antiviral properties. Its mechanism of action, centered on the inhibition of key cellular kinases and nucleic acid synthesis, provides a strong rationale for its continued investigation. The experimental protocols detailed in this guide offer a practical framework for researchers to further explore the therapeutic potential of this potent nucleoside analog. Further studies are warranted to fully elucidate its clinical utility and to develop novel derivatives with improved efficacy and safety profiles.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Sangivamycin Wikipedia [en.wikipedia.org]
- 2. Sangivamycin induces apoptosis by suppressing Erk signaling in primary effusion lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sangivamycin | C12H15N5O5 | CID 14978 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. SANGIVAMYCIN(18417-89-5) 1H NMR spectrum [chemicalbook.com]
- 8. ARC (NSC 188491) has identical activity to Sangivamycin (NSC 65346) including inhibition of both P-TEFb and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sangivamycin is preferentially incorporated into viral RNA by the SARS-CoV-2 polymerase
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]



- 11. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Sangivamycin: Chemical Structure, Properties, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680759#chemical-structure-and-properties-of-sangivamycin]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com